molecular formula C17H19BrN4O3S B2933421 N-[3'-acetyl-5-bromo-1-(2-methylpropyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide CAS No. 902248-53-7

N-[3'-acetyl-5-bromo-1-(2-methylpropyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide

Cat. No.: B2933421
CAS No.: 902248-53-7
M. Wt: 439.33
InChI Key: YHEJRLRWACPDST-UHFFFAOYSA-N
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Description

N-[3’-acetyl-5-bromo-1-(2-methylpropyl)-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl]acetamide is a complex organic compound that features a spirocyclic structure incorporating both indole and thiadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3’-acetyl-5-bromo-1-(2-methylpropyl)-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl]acetamide typically involves a multi-step process. One common approach is the Fischer indolisation followed by N-alkylation. This method is efficient and yields high purity products . The reaction conditions often involve the use of aryl hydrazines, ketones, and alkyl halides under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3’-acetyl-5-bromo-1-(2-methylpropyl)-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

N-[3’-acetyl-5-bromo-1-(2-methylpropyl)-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3’-acetyl-5-bromo-1-(2-methylpropyl)-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl]acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it has been shown to inhibit VEGFR-2 tyrosine kinase, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3’-acetyl-5-bromo-1-(2-methylpropyl)-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl]acetamide is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

IUPAC Name

N-[4-acetyl-5'-bromo-1'-(2-methylpropyl)-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN4O3S/c1-9(2)8-21-14-6-5-12(18)7-13(14)17(15(21)25)22(11(4)24)20-16(26-17)19-10(3)23/h5-7,9H,8H2,1-4H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHEJRLRWACPDST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=C(C=C2)Br)C3(C1=O)N(N=C(S3)NC(=O)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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